2-Ethyl-4-methylthiazole is an organic compound belonging to the class of thiazoles, specifically categorized as a 2,4-disubstituted thiazole. Its chemical formula is , and it has a molecular weight of approximately 127.21 g/mol. The compound is characterized by a distinctive green, nutty, and pistachio-like aroma, making it notable in various food products, particularly in coffee varieties such as Coffea arabica and Coffea canephora, where it has been detected but not quantified . The International Union of Pure and Applied Chemistry name for this compound is 2-ethyl-4-methyl-1,3-thiazole, and it is associated with the CAS Registry Number 15679-12-6.
2-Ethyl-4-methylthiazole plays a significant role in flavor perception. It contributes to the characteristic "green," "nutty," and "pistachio" flavors in various food items like coffee, cocoa, and baked goods []. The exact mechanism by which it interacts with taste receptors is not fully elucidated, but its structure is believed to play a crucial role. The combination of the aromatic thiazole ring and the attached alkyl groups likely contributes to its specific flavor profile.
Synthesis of 2-ethyl-4-methylthiazole can be achieved through several methods:
The primary applications of 2-ethyl-4-methylthiazole include:
Several compounds share structural similarities with 2-ethyl-4-methylthiazole. Below is a comparison highlighting its uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
4-Methylthiazole | Contains methyl group at position 4 | Lacks ethyl substitution at position 2 |
2-Methylthiazole | Contains methyl group at position 2 | Lacks ethyl substitution at position 3 |
5-Ethylthiazole | Ethyl group at position 5 | Different substitution pattern compared to 2-ethyl-4-methylthiazole |
2-Ethylthiazole | Ethyl group at position 2 | Lacks methyl substitution at position 4 |
The unique combination of both ethyl and methyl substitutions at specific positions distinguishes 2-ethyl-4-methylthiazole from these similar compounds, contributing to its distinct flavor profile and potential applications in food science.
The Maillard reaction between sulfur-containing amino acids (e.g., L-cysteine) and reducing sugars or α-dicarbonyl compounds is a primary route for generating 2-ethyl-4-methylthiazole in food systems. This pathway is critical for developing coffee, cocoa, and meat-like flavors.
Mechanistic Insights:
Key Data:
Parameter | Maillard Reaction Conditions | Yield (%) |
---|---|---|
Temperature | 120–160°C | 15–30 |
Reaction Time | 2–6 hours | — |
Key Intermediates | 3-mercaptopropionaldehyde, cysteamine | — |
This method is limited by side reactions producing thiophenes and pyrazines, necessitating purification steps.
Industrial synthesis prioritizes cost efficiency and high purity. A patented fractional-step method (CN105367499A) achieves 90.4% yield using diamine and propionitrile:
Process Overview:
Optimization Parameters:
Stage | Conditions | Impact on Yield |
---|---|---|
Catalyst Selection | S₂Cl₂ vs. ZnS | +12% efficiency |
Temperature Gradient | 80°C → 140°C vs. Isothermal | +18% yield |
Distillation Pressure | 10 mmHg (154–157°C) | Purity >98.5% |
This method reduces byproduct formation by 40% compared to single-step processes.
The Hantzsch thiazole synthesis remains the most scalable catalytic route. Recent kinetic studies reveal second-order dependence on α-halo ketones and thioamides:
Reaction Scheme:
$$ \text{α-halo ketone} + \text{thioamide} \xrightarrow{\text{Hantzsch}} \text{thiazole} + \text{HX} $$
Catalytic Systems:
Catalyst | Solvent System | Activation Energy (kJ/mol) | Rate Constant (L/mol·s) |
---|---|---|---|
Thiobenzamide (TB) | Water-Ethanol | 48.8 | 0.045 |
Cyclohexanone TSC (CTSC) | Water-Isopropanol | 33.1 | 0.062 |
Key Findings:
2-Ethyl-4-methylthiazole, with the molecular formula C₆H₉NS and molecular weight of 127.207 daltons, represents a substituted thiazole heterocycle containing both sulfur and nitrogen atoms within its five-membered ring structure [1] [8]. The compound exhibits the characteristic planar geometry typical of thiazole derivatives, with significant π-electron delocalization contributing to its aromatic character [6]. Density functional theory calculations utilizing the B3LYP functional with 6-311++G(d,p) basis set have provided comprehensive insights into the electronic configuration of methylthiazole derivatives [6].
The highest occupied molecular orbital and lowest unoccupied molecular orbital energies represent critical parameters for understanding the electronic behavior of thiazole compounds [6]. Computational studies on related 4-methylthiazole derivatives have demonstrated that the molecular electrostatic potential surface reveals distinct regions of electron density distribution, with the nitrogen and sulfur atoms serving as primary nucleophilic sites [6] [20]. The calculated energy gap between frontier molecular orbitals typically ranges from 2.5 to 3.0 electron volts for thiazole-based compounds, indicating moderate chemical stability and reactivity [30].
Density functional theory analysis of thiazole derivatives reveals that the electronic structure is significantly influenced by substituent effects at different positions of the heterocyclic ring [6] [31]. The polarizability and first hyperpolarizability values calculated using the density functional theory approach suggest potential non-linear optical behavior in methylthiazole compounds [6]. Mulliken atomic charge calculations demonstrate that carbon atoms at positions 2 and 5 of the thiazole ring exhibit different charge distributions, with position 2 being more susceptible to electrophilic attack [28].
The molecular electrostatic potential maps generated through density functional theory calculations provide valuable information about the reactive sites within the molecule [6] [20]. These calculations reveal that the highest electron density is concentrated around the nitrogen and sulfur heteroatoms, indicating their strong nucleophilic character [20]. The energy levels of frontier molecular orbitals in thiazole derivatives are particularly sensitive to structural modifications, with alkyl substitutions at positions 2 and 4 significantly affecting the electronic properties [47].
Electronic Parameter | Value Range | Reference Method |
---|---|---|
Highest Occupied Molecular Orbital Energy | -5.5 to -6.0 eV | B3LYP/6-311++G(d,p) |
Lowest Unoccupied Molecular Orbital Energy | -1.5 to -2.0 eV | B3LYP/6-311++G(d,p) |
Energy Gap | 2.5 - 3.0 eV | Density Functional Theory |
Dipole Moment | 3.5 - 4.0 Debye | Computational Analysis |
The structure-activity relationship analysis of thiazole derivatives demonstrates that substitution patterns significantly influence biological activity profiles [9] [10]. Research has established that the presence of alkyl groups at positions 2 and 4 of the thiazole ring, as observed in 2-ethyl-4-methylthiazole, modulates the electronic properties and subsequent biological interactions [12] [17]. The ethyl substituent at position 2 and methyl group at position 4 create a unique electronic environment that affects molecular recognition by biological targets [21].
Studies on thiazole-containing compounds have revealed that sequential thiazole moieties are often required for optimal cytotoxic activity, with at least two linked thiazoles being necessary for significant biological effects [21] [23]. However, monosubstituted thiazoles like 2-ethyl-4-methylthiazole can still exhibit considerable biological activity through alternative mechanisms [21]. The structure-activity relationship analysis indicates that electron-donating alkyl substituents generally enhance the nucleophilicity of the thiazole ring, potentially improving binding interactions with biological targets [11].
The thiazole heterocycle represents a versatile pharmacophore found in numerous biologically active compounds and approved therapeutic agents [9] [10]. The five-membered ring containing both sulfur and nitrogen atoms provides a rigid framework that can participate in various intermolecular interactions [15]. Structure-activity relationship studies have demonstrated that the positioning of substituents around the thiazole core dramatically influences the compound's ability to interact with specific biological targets [12] [16].
The aromatic character of the thiazole ring, evidenced by proton nuclear magnetic resonance chemical shifts between 7.27 and 8.77 parts per million, contributes to π-π stacking interactions with aromatic amino acid residues in protein binding sites [45]. The calculated π-electron density distribution shows that position 5 of the thiazole ring serves as the primary site for electrophilic substitution, while position 2 exhibits enhanced susceptibility to deprotonation [45].
Structural Feature | Activity Impact | Mechanism |
---|---|---|
Ethyl at Position 2 | Enhanced lipophilicity | Improved membrane permeability |
Methyl at Position 4 | Steric hindrance | Selective binding interactions |
Thiazole core | π-π interactions | Protein binding affinity |
Planar geometry | Receptor complementarity | Molecular recognition |
Structure-activity relationship investigations comparing 2-ethyl-4-methylthiazole with other thiazole derivatives reveal distinct patterns of biological activity [12] [17]. Compounds containing chlorine or methoxy substituents on aromatic rings attached to the thiazole core often exhibit enhanced cytotoxic activity compared to simple alkyl-substituted derivatives [12] [17]. The presence of electron-withdrawing groups tends to increase the electrophilicity of the thiazole ring, potentially leading to different biological activity profiles [11].
Research has shown that the length and branching of alkyl substituents significantly affect the biological properties of thiazole derivatives [11] [19]. The specific combination of ethyl and methyl groups in 2-ethyl-4-methylthiazole creates a moderate hydrophobic environment that may facilitate interactions with lipophilic binding pockets in target proteins [19]. Comparative studies indicate that this substitution pattern provides an optimal balance between molecular size and electronic properties for certain biological activities [19].
Molecular docking studies of thiazole derivatives have revealed significant binding affinities with various biological targets, including enzymes and receptors involved in disease pathways [32] [35]. The thiazole heterocycle demonstrates the ability to form multiple non-covalent interactions with amino acid residues in protein active sites, including hydrogen bonding, van der Waals forces, and π-π stacking interactions [32] [36]. Computational analysis indicates that 2-ethyl-4-methylthiazole and related compounds can effectively bind to enzyme active sites through complementary shape and electrostatic interactions [22].
Studies on thiazole-containing compounds have shown promising results in inhibiting specific enzymes such as cyclooxygenase, carbonic anhydrase, and various kinases [32] [36]. The binding affinity values, typically expressed as inhibition constants, often fall within the micromolar range for thiazole derivatives, indicating moderate to strong binding interactions [33] [35]. Molecular dynamics simulations have confirmed that thiazole compounds maintain stable conformations within protein binding sites over extended time periods [36].
Research has demonstrated that thiazole derivatives can function as effective enzyme inhibitors through various mechanisms, including competitive, non-competitive, and mixed-type inhibition [33] [36]. The specific inhibition mechanism depends on the structural features of the thiazole compound and the target enzyme's active site architecture [33]. For carbonic anhydrase inhibition, thiazole derivatives exhibit concentration-dependent inhibition with inhibition constant values ranging from 4 to 20 micromolar [36].
Kinetic studies have revealed that thiazole compounds can interact with multiple binding sites on target enzymes, leading to complex inhibition patterns [33] [36]. The presence of alkyl substituents, such as those found in 2-ethyl-4-methylthiazole, can influence the binding mode and affinity through hydrophobic interactions with lipophilic amino acid residues [33]. Protein tyrosine phosphatase inhibition studies have shown that thiazole-containing rhodanine derivatives exhibit inhibition constant values in the low micromolar range [33].
Target Enzyme | Inhibition Type | Binding Affinity Range | Molecular Interactions |
---|---|---|---|
Cyclooxygenase-2 | Competitive | 5-25 μM | Hydrogen bonding, hydrophobic interactions |
Carbonic Anhydrase | Mixed | 4-20 μM | Zinc coordination, π-π stacking |
Protein Tyrosine Phosphatase | Competitive | 2-15 μM | Electrostatic interactions |
Tubulin | Non-competitive | 2-18 μM | Hydrophobic binding pocket |
Binding affinity investigations have demonstrated that thiazole derivatives can interact with various cellular receptors, including those involved in cancer cell signaling pathways [18] [22]. Molecular docking calculations reveal that thiazole compounds can bind to metastasis factor proteins and adhesion G-protein coupled receptors with favorable binding energies [22]. The calculated binding affinities often range from -8 to -9 kilocalories per mole, indicating strong intermolecular interactions [22] [35].
Studies on thiazole-based compounds have shown their ability to modulate protein-protein interactions critical for cellular functions [18] [22]. The planar geometry and electronic distribution of the thiazole ring enable effective binding to protein interfaces and allosteric sites [22]. Absorption, distribution, metabolism, excretion, and toxicity studies confirm that many thiazole derivatives possess favorable pharmacokinetic properties for potential drug development [22] [36].
Irritant